

# Animal Models for Studying Canagliflozin's Renal Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various animal models to investigate the renal effects of **canagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to elucidate the mechanisms of action and therapeutic potential of **canagliflozin** in the context of kidney physiology and disease.

# Introduction to Canagliflozin's Renal Effects

**Canagliflozin** is an oral antihyperglycemic agent that primarily works by inhibiting SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion.[1] Beyond its glucose-lowering effects, **canagliflozin** has demonstrated significant renoprotective benefits in both clinical and preclinical settings.[2] Animal models are indispensable tools for dissecting the complex mechanisms underlying these renal effects, which are thought to involve hemodynamic, metabolic, and anti-inflammatory pathways.

### **Recommended Animal Models**

Several well-established animal models are suitable for studying the diverse renal effects of **canagliflozin**. The choice of model depends on the specific research question, such as investigating effects on diabetic nephropathy, hypertension-induced kidney damage, or acute kidney injury.



| Animal Model                                  | Strain                                                                                                                                                                          | Key Characteristics & Research Applications                                                                                                                                                                      |
|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diabetic Nephropathy                          | db/db Mice                                                                                                                                                                      | Genetically diabetic and obese, developing progressive kidney disease with albuminuria and mesangial expansion. Ideal for studying the long-term effects of canagliflozin on diabetic kidney disease.[3][4]      |
| Streptozotocin (STZ)-induced<br>Diabetic Rats | Chemically induced model of type 1 diabetes that develops features of diabetic nephropathy. Useful for investigating the glucose-independent renal effects of canagliflozin.[5] |                                                                                                                                                                                                                  |
| Salt-Sensitive Hypertension                   | Dahl Salt-Sensitive (DSS) Rats                                                                                                                                                  | Develop hypertension and subsequent renal damage when fed a high-salt diet. This model is valuable for assessing the impact of canagliflozin on blood pressure and hypertensive nephropathy. [6][7][8]           |
| Acute Kidney Injury (AKI)                     | Ischemia-Reperfusion (I/R)<br>Injury in Rats                                                                                                                                    | Surgical induction of renal ischemia followed by reperfusion mimics clinical scenarios of AKI. This model allows for the investigation of canagliflozin's protective effects against acute renal insults.[9][10] |



# **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies investigating the renal effects of **canagliflozin** in various animal models.

## Effects on a Model of Diabetic Nephropathy (db/db Mice)

| Parameter                                                   | Treatment Group                                                       | Result                                                                | Reference |
|-------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------|-----------|
| Urinary Albumin<br>Excretion (μ g/24h )                     | db/db mice +<br>Canagliflozin (low<br>dose: 0.01 mg/kg/day)           | Significantly reduced compared to untreated db/db mice after 8 weeks. | [3]       |
| db/db mice +<br>Canagliflozin (high<br>dose: 3.0 mg/kg/day) | Significantly reduced compared to untreated db/db mice after 8 weeks. | [3]                                                                   |           |
| Mesangial Expansion<br>(% PAS-positive area)                | db/db mice +<br>Canagliflozin (low<br>dose: 0.01 mg/kg/day)           | Significantly reduced compared to untreated db/db mice after 8 weeks. | [3]       |
| Serum Creatinine<br>(μmol/L)                                | db/db mice +<br>Canagliflozin (low<br>dose: 15 mg/kg/day)             | Significantly lower than untreated DKD mice.                          | [4]       |
| db/db mice +<br>Canagliflozin (high<br>dose: 30 mg/kg/day)  | Significantly lower than untreated DKD mice.                          | [4]                                                                   |           |
| Urinary Albumin-to-<br>Creatinine Ratio<br>(UACR)           | db/db mice +<br>Canagliflozin (low<br>dose: 15 mg/kg/day)             | Significantly lower than untreated DKD mice.                          | [4]       |
| db/db mice +<br>Canagliflozin (high<br>dose: 30 mg/kg/day)  | Significantly lower than untreated DKD mice.                          | [4]                                                                   |           |



Effects on a Model of Salt-Sensitive Hypertension (Dahl

**Salt-Sensitive Rats**)

| Parameter                                        | Treatment Group                       | Result                                                   | Reference |
|--------------------------------------------------|---------------------------------------|----------------------------------------------------------|-----------|
| Systolic Blood<br>Pressure (mmHg)                | HSD + Canagliflozin<br>(30 mg/kg/day) | Significantly reduced compared to HSD group at 12 weeks. | [7]       |
| Serum Creatinine<br>(μmol/L)                     | HSD + Canagliflozin<br>(30 mg/kg/day) | Significantly reduced compared to HSD group.             | [8]       |
| 24-hour Urinary<br>Albumin Excretion<br>(mg/24h) | HSD + Canagliflozin<br>(30 mg/kg/day) | Significantly reduced compared to HSD group.             | [8]       |

Effects on a Model of Acute Kidney Injury (Ischemia-

Reperfusion in Rats)

| Parameter                    | Treatment Group                    | Result                                                    | Reference |
|------------------------------|------------------------------------|-----------------------------------------------------------|-----------|
| Serum Creatinine<br>(mg/dL)  | I/R + Canagliflozin<br>(200 mg/kg) | Significantly reduced (by 56.39%) compared to I/R group.  | [9][11]   |
| Inulin Clearance<br>(mL/min) | I/R + Canagliflozin<br>(200 mg/kg) | Markedly enhanced compared to I/R group.                  | [11]      |
| Renal Blood Flow             | I/R + Canagliflozin<br>(200 mg/kg) | Significantly increased (by 78.4%) compared to I/R group. | [9]       |
| Renal Vascular<br>Resistance | I/R + Canagliflozin<br>(200 mg/kg) | Significantly reduced (by 76.5%) compared to I/R group.   | [9]       |



# Experimental Protocols Diabetic Nephropathy Model: db/db Mice

Objective: To evaluate the long-term effects of **canagliflozin** on the progression of diabetic nephropathy.

#### Materials:

- Male db/db mice and their lean db/m littermates (control).
- · Canagliflozin.
- Vehicle (e.g., 0.5% hydroxypropyl methylcellulose).
- Metabolic cages for urine collection.
- Assay kits for urinary albumin and creatinine.
- Histology equipment and reagents (e.g., Periodic acid-Schiff stain).

#### Protocol:

- Acclimatize 8-week-old male db/db and db/m mice for at least one week.
- Divide db/db mice into treatment groups (e.g., vehicle, low-dose **canagliflozin** [e.g., 0.01-15 mg/kg/day], high-dose **canagliflozin** [e.g., 3-30 mg/kg/day]).[3][4]
- Administer canagliflozin or vehicle daily via oral gavage for a period of 8-12 weeks.[3][4]
- Monitor body weight and blood glucose levels regularly.
- At specified time points (e.g., 4 and 8 weeks), place mice in metabolic cages for 24-hour urine collection to measure urinary albumin and creatinine.[3]
- At the end of the treatment period, euthanize the mice and collect blood for serum creatinine analysis.
- Harvest kidneys for histological analysis (e.g., PAS staining to assess mesangial expansion).



# Salt-Sensitive Hypertension Model: Dahl Salt-Sensitive (DSS) Rats

Objective: To assess the effects of canagliflozin on hypertension and associated renal injury.

#### Materials:

- Male Dahl Salt-Sensitive (DSS) rats.
- High-salt diet (e.g., 8% NaCl) and normal salt diet.
- · Canagliflozin.
- Vehicle (e.g., 0.5% hydroxypropyl methylcellulose).
- Blood pressure monitoring system (e.g., tail-cuff method).
- Metabolic cages.
- Assay kits for serum creatinine and urinary albumin.

#### Protocol:

- Acclimatize 6-week-old male DSS rats for one week.
- Divide rats into experimental groups: Normal Salt Diet (NSD), High-Salt Diet (HSD) + Vehicle, and HSD + Canagliflozin (e.g., 30 mg/kg/day).[7][8]
- Provide the respective diets and daily oral gavage of **canagliflozin** or vehicle for 12 weeks. [7][8]
- Measure systolic blood pressure weekly using the tail-cuff method.[7]
- Towards the end of the study, house rats in metabolic cages for 24-hour urine collection to determine urinary albumin excretion.[12]
- At the end of the 12-week period, collect blood samples for serum creatinine measurement.



Harvest kidneys for histological and molecular analyses.

# Acute Kidney Injury Model: Ischemia-Reperfusion (I/R) in Rats

Objective: To investigate the protective effects of **canagliflozin** against acute kidney injury.

#### Materials:

- Male Wistar rats (250-300g).[9]
- · Canagliflozin.
- Vehicle.
- Anesthetics (e.g., ketamine/xylazine).
- Surgical instruments, including microvascular clamps.
- Assay kits for serum creatinine and inulin.

#### Protocol:

- Randomize rats into four groups: SHAM, I/R, **Canagliflozin** + I/R, and **Canagliflozin** alone. [9]
- Administer canagliflozin (e.g., 200 mg/kg) or vehicle by oral gavage daily for 5 days prior to surgery to the respective groups.[9][10]
- On day 5, anesthetize the rats.
- For the I/R and **Canagliflozin** + I/R groups, induce bilateral renal ischemia by clamping the renal pedicles for 30 minutes, followed by reperfusion.[9][10]
- For the SHAM group, perform a sham surgery without clamping the renal pedicles.
- After 48 hours of reperfusion, collect blood to measure serum creatinine.



- Assess glomerular filtration rate (GFR) via inulin clearance.
- Euthanize the animals and harvest the kidneys for histological and molecular analysis.

# **Key Signaling Pathways and Visualizations**

**Canagliflozin** exerts its renal effects through multiple signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key mechanisms.

### Inhibition of SGLT1 and SGLT2 in the Proximal Tubule



Click to download full resolution via product page

Caption: **Canagliflozin** inhibits SGLT2 and, to a lesser extent, SGLT1, reducing glucose reabsorption.

### **Tubuloglomerular Feedback (TGF) Mechanism**







Click to download full resolution via product page

Caption: Canagliflozin's effect on tubuloglomerular feedback, reducing hyperfiltration.

## **Nrf2-Mediated Antioxidant Pathway**





Click to download full resolution via product page

Caption: Canagliflozin activates the Nrf2 antioxidant pathway, conferring renal protection.

## Conclusion



The animal models and protocols outlined in this document provide a robust framework for investigating the renal effects of **canagliflozin**. By leveraging these models, researchers can further elucidate the intricate mechanisms of **canagliflozin**'s renoprotective actions, paving the way for optimized therapeutic strategies for patients with kidney disease. The provided quantitative data serves as a valuable reference for experimental design and interpretation of results. The visualized signaling pathways offer a conceptual foundation for hypothesis-driven research into the molecular underpinnings of **canagliflozin**'s beneficial effects on the kidney.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Canagliflozin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canagliflozin potentially promotes renal protection against glycerol-induced acute kidney injury by activating the AMPK/SIRT1/FOXO-3a/PGC-1α and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canagliflozin ameliorates high-salt-induced renal injury and premature aging in male Dahl salt-sensitive rats, with associated changes in SIRT6/HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Canagliflozin prevents acute kidney injury in euglycemic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]



- 12. Canagliflozin and irbesartan ameliorate renal fibrosis via the TGF-β1/Smad signaling pathway in Dahl salt-sensitive rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Animal Models for Studying Canagliflozin's Renal Effects: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192856#animal-models-for-studying-canagliflozin-s-renal-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com